

# physical and chemical properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B080956

[Get Quote](#)

## An In-depth Technical Guide to Methyl 4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 4-nitro-1H-pyrrole-2-carboxylate** is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitro group and a methyl ester. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of more complex molecules with potential biological activity. The presence of the electron-withdrawing nitro group and the ester functionality on the aromatic pyrrole ring imparts unique chemical reactivity to the molecule, making it a subject of interest for the synthesis of various substituted pyrrole derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 4-nitro-1H-pyrrole-2-carboxylate**, outlines a plausible synthetic route, and discusses the general biological significance of the broader class of nitropyrrole compounds.

## Physical and Chemical Properties

Comprehensive experimental data for the physical properties of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** are not readily available in the public domain. However, computed properties and

data for structurally related compounds provide valuable insights.

## General Properties

| Property                     | Value                                                       | Source              |
|------------------------------|-------------------------------------------------------------|---------------------|
| Molecular Formula            | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight             | 170.12 g/mol                                                | <a href="#">[1]</a> |
| IUPAC Name                   | methyl 4-nitro-1H-pyrrole-2-carboxylate                     | <a href="#">[1]</a> |
| CAS Number                   | 13138-74-4                                                  | <a href="#">[1]</a> |
| Canonical SMILES             | COC(=O)C1=CC(=CN1)--INVALID-LINK--[O-]                      | <a href="#">[1]</a> |
| InChI Key                    | BRZNAATZQZPGBQ-<br>UHFFFAOYSA-N                             | <a href="#">[1]</a> |
| Computed XLogP3-AA           | 0.7                                                         | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count    | 1                                                           | <a href="#">[1]</a> |
| Hydrogen Bond Acceptor Count | 4                                                           | <a href="#">[1]</a> |

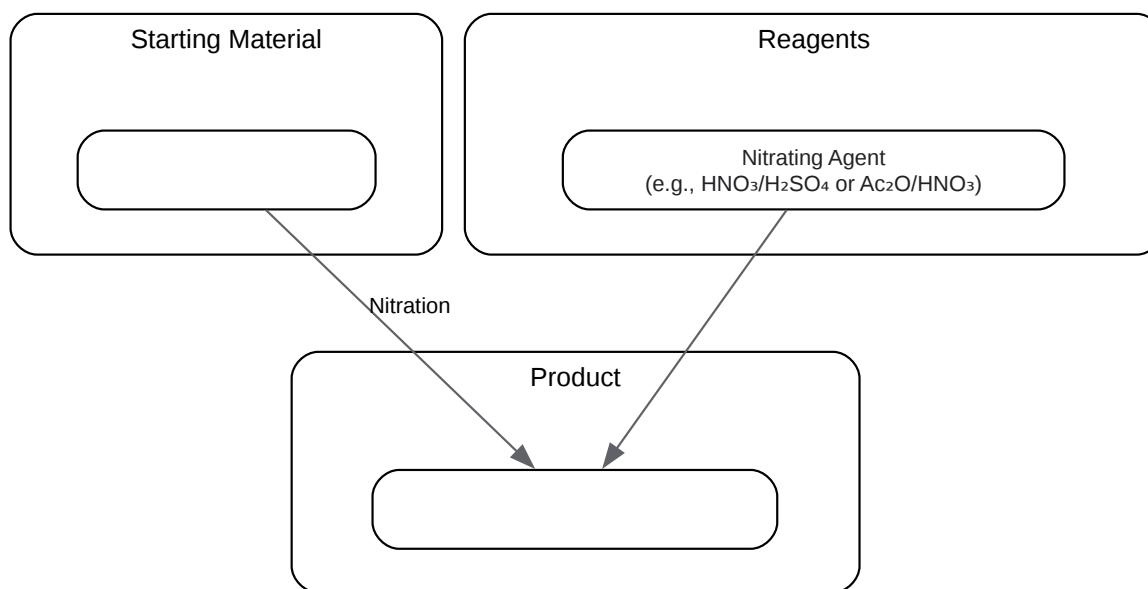
## Thermal Properties

Experimental melting and boiling points for **Methyl 4-nitro-1H-pyrrole-2-carboxylate** have not been definitively reported in the reviewed literature. For context, the N-methylated analog, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-76-6), has a reported melting point of 118-120 °C and a boiling point of 305.2 °C. The corresponding carboxylic acid, 4-nitro-1H-pyrrole-2-carboxylic acid, is reported to have a melting point of 210-212 °C (with slight decomposition).

## Solubility

Specific solubility data for **Methyl 4-nitro-1H-pyrrole-2-carboxylate** is not available. However, based on the properties of the related compound 3-nitropyrrole, it is expected to have low

solubility in water and higher solubility in common organic solvents such as methanol, ethanol, benzene, and dichloromethane.[2]


## Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** is not explicitly available in the reviewed literature. However, based on established pyrrole chemistry, a plausible synthetic route involves the nitration of a suitable pyrrole precursor.

## Proposed Synthesis: Nitration of Methyl 2-pyrrolecarboxylate

The synthesis of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** can likely be achieved through the direct nitration of Methyl 2-pyrrolecarboxylate. The pyrrole ring is susceptible to electrophilic substitution, and the ester group at the 2-position will direct the incoming nitro group primarily to the 4-position.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Methyl 4-nitro-1H-pyrrole-2-carboxylate**.

Methodology Outline:

- Dissolution: Dissolve Methyl 2-pyrrolecarboxylate in a suitable solvent, such as acetic anhydride or concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in a reaction vessel equipped with a stirrer and a dropping funnel.
- Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride, to the solution while maintaining the low temperature and stirring vigorously. The slow addition is crucial to control the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
- Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
- Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water until the washings are neutral, and then dry the product. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield pure **Methyl 4-nitro-1H-pyrrole-2-carboxylate**.

## Spectral Data

While specific spectral data with peak assignments are not available in the reviewed literature, the availability of  $^1\text{H}$  NMR and FTIR spectra has been noted.<sup>[1]</sup> Researchers requiring this data should consult spectral databases for the raw data.

## Expected $^1\text{H}$ NMR Spectral Features

The  $^1\text{H}$  NMR spectrum of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) is expected to show distinct signals corresponding to the different protons in the molecule:

- Pyrrole Protons: Two signals in the aromatic region, likely downfield due to the electron-withdrawing effects of the nitro and ester groups. These would correspond to the protons at the 3- and 5-positions of the pyrrole ring.
- Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.
- N-H Proton: A broad singlet for the proton attached to the pyrrole nitrogen.

## Expected IR Spectral Features

The FTIR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

- N-H Stretch: A peak in the region of 3200-3400  $\text{cm}^{-1}$ .
- C=O Stretch (Ester): A strong absorption band around 1700-1730  $\text{cm}^{-1}$ .
- N-O Stretch (Nitro group): Two strong absorption bands, typically around 1500-1550  $\text{cm}^{-1}$  (asymmetric) and 1300-1350  $\text{cm}^{-1}$  (symmetric).
- C-N and C-C Stretches: Absorptions in the fingerprint region.

## Chemical Reactivity and Stability

The chemical reactivity of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** is largely dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing substituents.

- Electrophilic Aromatic Substitution: The nitro and ester groups are deactivating and meta-directing in typical electrophilic aromatic substitution reactions. However, the pyrrole ring itself is highly activated towards electrophilic attack. The 5-position is the most likely site for further electrophilic substitution.
- Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can make the pyrrole ring susceptible to nucleophilic aromatic substitution, although this is less common for pyrroles compared to other aromatic systems.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g.,  $\text{SnCl}_2/\text{HCl}$ ,  $\text{H}_2/\text{Pd-C}$ ). This provides a synthetic handle

to introduce an amino functionality, opening up further derivatization possibilities.

- Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
- Stability: The compound is expected to be a stable solid under standard laboratory conditions. Strong bases may deprotonate the pyrrole nitrogen.

## Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the involvement in signaling pathways of **Methyl 4-nitro-1H-pyrrole-2-carboxylate**. However, the broader class of nitropyrrole-containing compounds has been investigated for various biological activities.

Nitropyrrole derivatives are known to exhibit a range of biological effects, including:

- Antimicrobial Activity: Several nitropyrrole compounds have demonstrated antibacterial and antifungal properties. The nitro group is often a key pharmacophore in these activities.
- Cytotoxicity and Mutagenicity: Some nitropyrrole compounds have been shown to be mutagenic and cytotoxic in various assays.<sup>[3]</sup>

The mechanism of action for the antimicrobial effects of nitropyrroles is not fully elucidated but may involve processes such as the uncoupling of oxidative phosphorylation or other interactions with cellular macromolecules. It is important to note that these are general activities of the compound class, and specific testing of **Methyl 4-nitro-1H-pyrrole-2-carboxylate** would be required to determine its biological profile.

## Conclusion

**Methyl 4-nitro-1H-pyrrole-2-carboxylate** is a synthetically useful intermediate. While comprehensive experimental data on its physical properties and a detailed, validated synthesis protocol are currently lacking in readily accessible literature, its chemical nature suggests it is a stable compound with predictable reactivity. The general biological activities associated with the nitropyrrole scaffold suggest that derivatives of this compound could be of interest in drug

discovery programs, particularly in the search for new antimicrobial agents. Further research is warranted to fully characterize this compound and explore its potential applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Mutagenicity and cytotoxicity of nitroprrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 4-nitro-1h-pyrrole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080956#physical-and-chemical-properties-of-methyl-4-nitro-1h-pyrrole-2-carboxylate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)